molecular formula C16H20N4O2 B6050108 N-[(Z)-(5-tert-butyl-2-hydroxyphenyl)methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide

N-[(Z)-(5-tert-butyl-2-hydroxyphenyl)methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B6050108
M. Wt: 300.36 g/mol
InChI Key: BLPFHMRYVOTVPQ-MFOYZWKCSA-N
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Description

N-[(Z)-(5-tert-butyl-2-hydroxyphenyl)methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound features a pyrazole ring, a hydroxyphenyl group, and a carboxamide group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-(5-tert-butyl-2-hydroxyphenyl)methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide typically involves a multi-step process. One common method starts with the preparation of 5-tert-butyl-2-hydroxybenzaldehyde, which is then reacted with 5-methyl-1H-pyrazole-3-carboxamide under specific conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as solvent-free condensation and reductive amination, which are efficient and scalable .

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-(5-tert-butyl-2-hydroxyphenyl)methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-[(Z)-(5-tert-butyl-2-hydroxyphenyl)methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[(Z)-(5-tert-butyl-2-hydroxyphenyl)methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(Z)-(5-tert-butyl-2-hydroxyphenyl)methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[(Z)-(5-tert-butyl-2-hydroxyphenyl)methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c1-10-7-13(19-18-10)15(22)20-17-9-11-8-12(16(2,3)4)5-6-14(11)21/h5-9,21H,1-4H3,(H,18,19)(H,20,22)/b17-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLPFHMRYVOTVPQ-MFOYZWKCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C(=O)NN=CC2=C(C=CC(=C2)C(C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1)C(=O)N/N=C\C2=C(C=CC(=C2)C(C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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